4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol
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Overview
Description
4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol is a chemical compound with the molecular formula C13H11BrClNO and a molecular weight of 312.59 g/mol . This compound is characterized by the presence of bromine, chlorine, and phenol functional groups, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
It’s known that the compound is involved in proteomics research , which suggests it may interact with proteins or enzymes in the cell. The specifics of these interactions and the resulting changes in cellular function are areas of ongoing research.
Biochemical Pathways
Given its use in proteomics research , it’s likely that it interacts with one or more proteins, potentially affecting the pathways in which those proteins are involved
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. As a biochemical used in research , its bioavailability, metabolism, and excretion are likely to be dependent on the specific experimental conditions under which it is used.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with and the cellular context in which it is used.
Preparation Methods
The synthesis of 4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol typically involves the reaction of 4-bromo-2-chlorophenol with 3-chloroaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Scientific Research Applications
4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol include:
4-Bromo-2-chlorophenol: A precursor in the synthesis of the target compound, known for its use in organic synthesis and as a metabolite of certain pesticides.
4-Bromo-3-chlorophenol: Another related compound used in organic synthesis, particularly in the preparation of substituted benzene derivatives.
3-Chloroaniline: A key starting material in the synthesis of the target compound, widely used in the production of dyes and pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-bromo-2-[(3-chloroanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c14-10-4-5-13(17)9(6-10)8-16-12-3-1-2-11(15)7-12/h1-7,16-17H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDGCWSRFPMCIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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